molecular formula C21H12O7 B556484 6-Carboxyfluorescein CAS No. 3301-79-9

6-Carboxyfluorescein

Cat. No. B556484
Key on ui cas rn: 3301-79-9
M. Wt: 376.3 g/mol
InChI Key: BZTDTCNHAFUJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029404B2

Procedure details

The resin was treated with 2 equivalents 6-FAM-NHS in 1% DIEA/N,N-dimethylformamide and stirred or shaken at ambient temperature overnight. When complete, the resin was drained, washed thrice with N,N-dimethylformamide, thrice with (1×DCM and 1× methanol) and dried to provide an orange resin that was negative by ninhydrin test.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DIEA N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]3([O:26][C:27](=[O:28])[C:3]=2[CH:2]=1)[C:20]1[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:19]=1[O:18][C:12]1[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:11]3=1.C1C=[C:33]2[C:35](C(O)(O)[C:38](=[O:39])[C:32]2=CC=1)=[O:36].CC[N:44](C(C)C)C(C)C.CN(C)C=O>>[CH2:32]1[C:38](=[O:39])[N:44]([O:8][C:7]([C:6]2[CH:1]=[CH:2][C:3]3[C:27]([O:26][C:10]4([C:20]5[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:19]=5[O:18][C:12]5[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:11]4=5)[C:4]=3[CH:5]=2)=[O:28])=[O:9])[C:35](=[O:36])[CH2:33]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Name
DIEA N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C.CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
shaken at ambient temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed thrice with N,N-dimethylformamide, thrice with (1×DCM and 1× methanol)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide an orange resin that

Outcomes

Product
Name
Type
Smiles
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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